1-(4-(4-(7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)phenyl)ethanone
Description
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Properties
IUPAC Name |
1-[4-[4-[7-(3-chloro-4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28ClN5O/c1-21-8-11-26(18-28(21)32)37-19-27(24-6-4-3-5-7-24)29-30(33-20-34-31(29)37)36-16-14-35(15-17-36)25-12-9-23(10-13-25)22(2)38/h3-13,18-20H,14-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSCKYUWHFQLKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C5=CC=C(C=C5)C(=O)C)C6=CC=CC=C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: : The synthesis typically involves a series of organic reactions, including nucleophilic substitution and cyclization processes. Key reagents might include 3-chloro-4-methylphenyl, phenyl groups, and piperazine, among others. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized for each step to ensure yield and purity.
Industrial production methods: : In an industrial setting, scalable methods involving continuous flow chemistry or automated synthesis might be utilized. Efficiency, cost-effectiveness, and environmental considerations are paramount in these processes.
Chemical Reactions Analysis
Types of reactions it undergoes: : The compound can participate in various reactions, including oxidation, reduction, and substitution. Its functional groups, such as the pyrrolopyrimidine and piperazine rings, offer multiple reactive sites.
Common reagents and conditions used in these reactions: : Typical reagents might include oxidizing agents (like potassium permanganate), reducing agents (such as sodium borohydride), and other specific organic reactants. Reaction conditions would be tailored to achieve desired transformations, such as maintaining specific pH levels or temperatures.
Major products formed from these reactions: : Depending on the reaction, products could include derivatives with altered functional groups or configurations, providing useful intermediates for further research.
Scientific Research Applications
Structure
The compound features a multi-ring structure that includes:
- A pyrrolo[2,3-d]pyrimidine core.
- A piperazine moiety.
- Substituents such as 3-chloro-4-methylphenyl and 5-phenyl groups.
Medicinal Chemistry
-
Anticancer Activity :
- The compound has been investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer progression. Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit selective activity against various cancer cell lines, targeting pathways associated with tumor growth and metastasis .
-
Neurological Disorders :
- Studies have shown that piperazine derivatives can modulate neurotransmitter systems, making this compound a candidate for developing treatments for neurological disorders such as depression and anxiety. Its structural similarity to known psychoactive compounds suggests potential efficacy in these areas .
- Inflammatory Diseases :
Optical Applications
Recent studies have explored the optical properties of related pyrazolo[1,5-a]pyrimidines, indicating that modifications can lead to compounds with desirable fluorescence characteristics. This suggests potential applications in imaging and sensing technologies .
Study 1: Anticancer Activity
In a study published by MDPI, derivatives of pyrrolo[2,3-d]pyrimidines were synthesized and tested for their anticancer properties against various human cancer cell lines. The results demonstrated that certain modifications to the structure significantly enhanced cytotoxicity, particularly against breast and lung cancer cells .
Study 2: Neuropharmacological Effects
Research conducted on piperazine-containing compounds revealed their potential as anxiolytic agents. The study assessed behavioral changes in animal models following administration of the compound, showing significant reductions in anxiety-like behaviors compared to controls .
Study 3: Inhibition of NF-κB Pathway
A recent investigation focused on the inhibition of the NF-κB pathway by pyrrolo[2,3-d]pyrimidine derivatives. The study found that specific substitutions on the pyrimidine ring enhanced inhibitory effects on NIK activity, providing insights into their therapeutic potential for treating inflammatory diseases .
Mechanism of Action
The mechanism by which the compound exerts its effects: : Its action likely involves binding to specific molecular targets, potentially enzymes or receptors, altering their function.
Molecular targets and pathways involved: : Depending on its application, it might interact with pathways involved in signal transduction, metabolism, or gene expression, influencing cellular processes.
Comparison with Similar Compounds
Comparison with other similar compounds: : Compared to other pyrrolopyrimidine derivatives, this compound’s unique substituents (3-chloro-4-methylphenyl and phenyl groups) may confer distinct properties, such as binding affinity or selectivity.
Similar compounds: : Examples might include other pyrrolopyrimidine-based compounds with therapeutic or industrial relevance, each with its unique set of characteristics and applications.
So much complexity in one molecule! Quite a lot to get your head around, huh?
Biological Activity
The compound 1-(4-(4-(7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)phenyl)ethanone is a complex organic molecule with potential therapeutic applications. Its structure incorporates a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities, particularly in oncology and pharmacology.
Chemical Structure
The molecular formula of the compound is , and it has a molecular weight of 498.0 g/mol. The IUPAC name is 7-(3-chloro-4-methylphenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine .
| Property | Value |
|---|---|
| Molecular Formula | C29H25ClFN5 |
| Molecular Weight | 498.0 g/mol |
| IUPAC Name | 7-(3-chloro-4-methylphenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine |
| InChI | InChI=1S/C29H25ClFN5/c1-20... |
| InChI Key | WZTLPQZIWVSAFA-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including kinases involved in cell signaling pathways. It has been shown to inhibit the activity of certain kinases such as Aurora Kinase A (AURKA) and Epidermal Growth Factor Receptor (EGFR) , which are critical in cancer cell proliferation and survival. The inhibition of these targets leads to the suppression of tumor growth and induction of apoptosis in cancer cells.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of the pyrrolo[2,3-d]pyrimidine scaffold can achieve nanomolar inhibition against EGFR and micromolar inhibition against AURKA . The dual inhibition mechanism allows for a more effective therapeutic approach in treating various cancers.
Case Studies
- Study on Dual Inhibition : A study evaluated a series of pyrrolo[2,3-d]pyrimidines for their ability to inhibit both AURKA and EGFR. The most potent compounds showed effective inhibition in squamous cell carcinoma lines, indicating potential for clinical application in targeted cancer therapies .
- Molecular Docking Studies : Molecular modeling studies have illustrated how these compounds fit within the ATP binding site of kinases like EGFR, providing insights into their binding affinities and potential modifications to enhance efficacy .
Research Findings
Recent findings suggest that the biological activity of this compound) can be enhanced through structural modifications aimed at increasing hydrophobic interactions or introducing electron-withdrawing groups at strategic positions on the phenyl rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
